molecular formula C11H9ClN2O B8567432 3-(2-chloropyridin-4-yl)oxyaniline

3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432
M. Wt: 220.65 g/mol
InChI Key: WANHLCHCLUXBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloropyridin-4-yl)oxyaniline is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloropyridin-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-4-yl)oxyaniline typically involves the reaction of 2-chloropyridine with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-4-yl)oxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloropyridin-4-yl)oxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(4-5-14-11)15-9-3-1-2-8(13)6-9/h1-7H,13H2

InChI Key

WANHLCHCLUXBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-aminophenol (3.7 g, 34.09 mmol) in DMSO (50 mL) was added Cs2CO3 (30.7 g, 94.46 mmol). The mixture stirred for 10 minutes and then 2,4-dichloropyridine (5.0 g, 33.79 mmol) was added. The mixture was stirred at 120° C. for 1.5 h. The mixture was cooled and diluted with water. The aqueous solution was extracted with EtOAc (3×100 mL). The organic extracts were combined, dried over MgSO4 and concentrated to afford a dark oil. The oil was purified via column chromatography, eluting with 30-40% EtOAc/hexanes, to afford 4-(3-Aminophenoxy)-2-chloropyridine (6.63 g, 89%) as a brown solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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